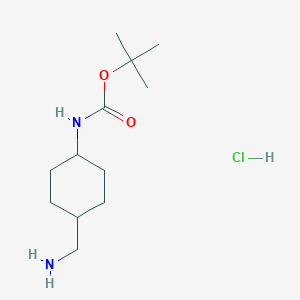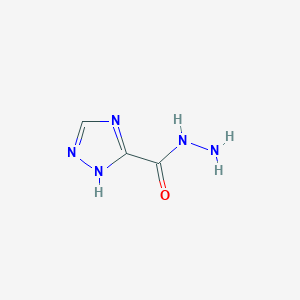
5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid
Übersicht
Beschreibung
“5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” is a chemical compound with the CAS Number: 914637-54-0 . Its molecular weight is 212.23 and its IUPAC name is 5-oxo-1-(1,3-thiazol-2-yl)-3-pyrrolidinecarboxylic acid . The InChI code for this compound is 1S/C8H8N2O3S/c11-6-3-5 (7 (12)13)4-10 (6)8-9-1-2-14-8/h1-2,5H,3-4H2, (H,12,13) .
Molecular Structure Analysis
The molecular structure of “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” can be represented by the formula C8H8N2O3S . The InChI key for this compound is DCYJXQAGAJYLHW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid”, have been found to exhibit antimicrobial activity. For instance, a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized and evaluated for their antibacterial properties against Gram-positive strains of Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes and Gram-negative Pseudomonas aeruginosa, Escherichia coli and Salmonella enterica enteritidis .
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new antifungal agents.
Anticancer Activity
Thiazole derivatives have been found to have anticancer activity . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new anticancer drugs.
Anti-Alzheimer’s Activity
Thiazole derivatives have been found to have anti-Alzheimer’s activity . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new drugs for the treatment of Alzheimer’s disease.
Antihypertensive Activity
Thiazole derivatives have been found to have antihypertensive activity . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new antihypertensive drugs.
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant activity . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new antioxidant agents.
Anti-Inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory activity . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new anti-inflammatory drugs.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective activity . This suggests that “5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid” could potentially be used in the development of new neuroprotective drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c11-6-3-5(7(12)13)4-10(6)8-9-1-2-14-8/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJXQAGAJYLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406483 | |
| Record name | 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |
CAS RN |
914637-54-0 | |
| Record name | 5-oxo-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)




![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)

